molecular formula C9H4BrClFNO B12852597 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile

Cat. No.: B12852597
M. Wt: 276.49 g/mol
InChI Key: RLMGILFQCXKDSA-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile is a halogenated aromatic nitrile compound characterized by a benzoylacetonitrile backbone substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at the 3-, 6-, and 2-positions of the benzene ring, respectively. The electron-withdrawing halogen substituents enhance its reactivity in cross-coupling reactions, nucleophilic substitutions, or cyclization processes.

Properties

Molecular Formula

C9H4BrClFNO

Molecular Weight

276.49 g/mol

IUPAC Name

3-(3-bromo-6-chloro-2-fluorophenyl)-3-oxopropanenitrile

InChI

InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)8(9(5)12)7(14)3-4-13/h1-2H,3H2

InChI Key

RLMGILFQCXKDSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)CC#N)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

In industrial settings, the production of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The choice of reagents, catalysts, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: As mentioned earlier, the Suzuki-Miyaura coupling reaction is a common method for synthesizing this compound and its derivatives.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and molecular interactions due to its unique chemical properties.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in drug discovery, the compound may interact with specific enzymes or receptors to exert its therapeutic effects. The detailed mechanism of action is often studied through various biochemical and molecular biology techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and stability are influenced by the positions and electronic nature of its substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents (Positions) CAS Number Key Features Reference
3-Bromo-6-chloro-2-fluorobenzoylacetonitrile Br (3), Cl (6), F (2), CN Not provided High electronegativity from F and Cl; Br enables cross-coupling reactions.
3-Bromo-6-chloro-2-methoxyphenylacetonitrile Br (3), Cl (6), OCH₃ (2), CN 1822852-08-3 Methoxy group (electron-donating) reduces nitrile reactivity vs. F.
2-(3-Bromo-4-fluorophenyl)acetonitrile Br (3), F (4), CN 501420-63-9 Lacks Cl; lower steric hindrance but similar Br/F reactivity.
(2-Bromo-1,3-benzothiazol-6-yl)acetonitrile Br (2), benzothiazole-CN 924287-70-7 Benzothiazole core alters conjugation; higher lipophilicity.
Key Observations:
  • Electron-Withdrawing Effects : The fluoro and chloro substituents in the target compound enhance the electrophilicity of the nitrile group compared to the methoxy analog .
  • Steric and Positional Influence : The 3-bromo-6-chloro substitution pattern distinguishes it from 2-(3-Bromo-4-fluorophenyl)acetonitrile, where the absence of Cl and differing halogen positions may reduce steric bulk and alter regioselectivity in reactions .
  • Core Structure Differences : Benzothiazole-containing analogs (e.g., ) exhibit distinct electronic properties due to heterocyclic conjugation, which may favor applications in optoelectronics or medicinal chemistry.

Physicochemical Properties (Inferred)

  • Solubility : Expected to be low in polar solvents due to halogen and nitrile groups; higher solubility in DMF or THF.
  • Melting Point : Likely >100°C (based on analogs like 3-Bromo-6-chloro-2-methoxyphenylacetonitrile ).
  • Stability : Halogens may increase stability against oxidation but pose challenges in handling (corrosivity/toxicity inferred from ).

Biological Activity

3-Bromo-6-chloro-2-fluorobenzoylacetonitrile is an organic compound characterized by the presence of halogen substituents, which contribute to its unique chemical properties and biological activities. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its potential antimicrobial properties and interaction with biological targets.

The molecular formula of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile is C8H4BrClFNC_8H_4BrClFN, with a molecular weight of approximately 232.48 g/mol. The presence of bromine, chlorine, and fluorine atoms enhances the compound's lipophilicity, potentially increasing its membrane permeability and bioactivity against various pathogens.

Antimicrobial Properties

Research indicates that compounds with similar halogenated structures exhibit significant antibacterial and antifungal properties. The halogen substituents in 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile likely enhance its efficacy against a range of microorganisms. In vitro studies have shown promising results for this compound as an antimicrobial agent, suggesting its potential application in treating infections.

The mechanism by which 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile exerts its biological effects involves its interaction with specific molecular targets, such as enzymes or receptors involved in disease pathways. The halogens can influence the compound's reactivity and binding affinity, which are crucial for its pharmacological activity.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing effective concentrations lower than those of commonly used antibiotics.
  • Pharmacokinetics : Research into the pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, which are essential for its development as a pharmaceutical agent. Studies have indicated that the compound is metabolized efficiently in vitro, leading to the formation of active metabolites that may contribute to its overall biological activity.

Comparative Analysis

To better understand the biological activity of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Biological Activity
6-Bromo-3-chloro-2-fluorobenzonitrileC8H4BrClFAntimicrobial properties similar to 3-Bromo...
3-Bromo-6-chloro-2-fluoroanilineC7H5BrClFPotential anti-cancer activity
1-Bromo-3-chloro-2-fluorobenzeneC7H4BrClFModerate antibacterial effects

This table highlights how variations in structure can influence biological activity, emphasizing the unique potential of 3-Bromo-6-chloro-2-fluorobenzoylacetonitrile.

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